(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid

Descripción general

Descripción

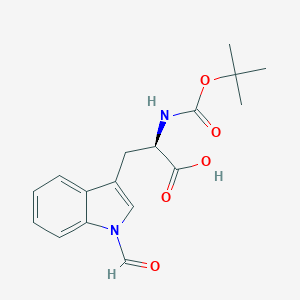

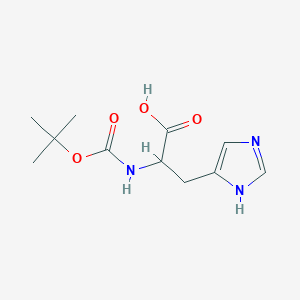

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is a derivative of the amino acid phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group . The molecule contains a core structure similar to the amino acid phenylalanine.

Synthesis Analysis

The synthesis of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” and its derivatives often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

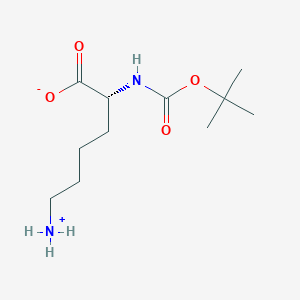

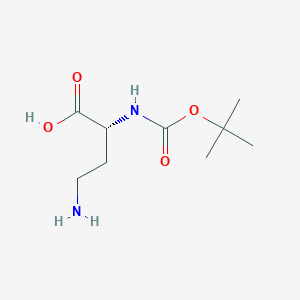

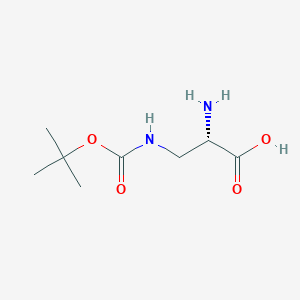

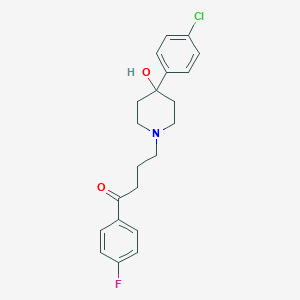

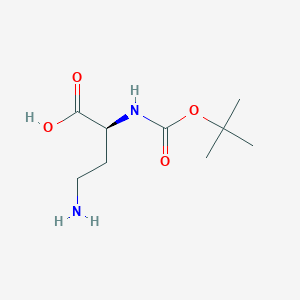

The molecular formula of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is C8H16N2O4, and its molecular weight is 204.23 g/mol . The IUPAC name is (2S)-3-azaniumyl-2-{[(tert-butoxy)carbonyl]amino}propanoate .

Chemical Reactions Analysis

The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid”, have been used in dipeptide synthesis. The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Physical And Chemical Properties Analysis

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” appears as a white to almost white powder or crystal . It has a melting point of 210°C . The compound is solid at room temperature .

Aplicaciones Científicas De Investigación

-

Scientific Field: Peptide Synthesis

- The compound is used as a protected form of amino acid in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group, which can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- The Boc group can be removed under acidic conditions without affecting other parts of the molecule, allowing for the synthesis of complex peptides .

-

Scientific Field: Ionic Liquids

- The compound can be used to prepare room-temperature ionic liquids . These ionic liquids, derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc- AAILs), can be used as starting materials in dipeptide synthesis .

- The preparation process involves the reaction of the amino acid with an appropriate alkyl halide to form the ionic liquid .

-

Scientific Field: Pharmaceutical Research

- Research suggests that this compound holds promise in the development of novel treatments for diarrhea-predominant irritable bowel syndrome (IBS). IBS is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits.

- The exact methods of application and experimental procedures are not specified in the available resources.

-

Scientific Field: Organic Synthesis

- This compound can be used as a starting material in the synthesis of other complex organic molecules . For example, it can be used to synthesize "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid" .

- The exact methods of application and experimental procedures are not specified in the available resources .

-

Scientific Field: Material Science

-

Scientific Field: Biochemistry

- The compound can be used in the study of protein structure and function . The tert-butyloxycarbonyl (Boc) group can protect the amino group during peptide synthesis, allowing for the study of peptide structure and function .

- The Boc group can be removed under acidic conditions without affecting other parts of the molecule, allowing for the study of the peptide’s native structure and function .

-

Scientific Field: Medicinal Chemistry

- This compound can be used in the synthesis of other complex organic molecules with potential medicinal applications . For example, it can be used to synthesize "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid" .

- The exact methods of application and experimental procedures are not specified in the available resources .

-

Scientific Field: Biochemical Research

- The compound can be used in biochemical research, particularly in studies related to amino acids and peptides . The tert-butoxycarbonyl (Boc) group serves as a protecting group, preventing unwanted reactions during the synthesis of complex biochemicals .

- The Boc group can be removed under specific conditions, allowing for the study of the native structure and function of the synthesized biochemicals .

-

Scientific Field: Boron Chemistry

- This compound can be used in the synthesis of boron-containing compounds . Boron-containing compounds have various applications in different fields such as medicinal chemistry, material science, and more .

- The preparation process involves the reaction of the amino acid with other reagents to form the boron-containing compound .

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438548 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

74536-29-1 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)